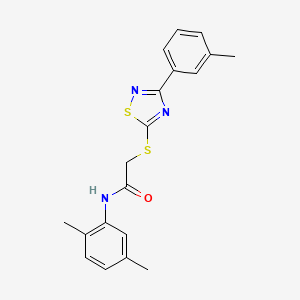

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide is a chemical compound that belongs to the benzothiazepine class of compounds. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Pharmacological and Synthetic Profile

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, part of the 1,5-benzothiazepine class, is a significant compound in drug research due to its diverse bioactivities. This heterocyclic compound is renowned for its pharmacological applications, including serving as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The diverse biological activities and the structure-activity relationship of its derivatives highlight its potential in medicinal chemistry for developing newer, efficacious, and safer therapeutic agents. Researchers have been motivated to invent a wide array of synthetic methods for its preparation due to its promising applications in drug discovery (Dighe et al., 2015).

Sulfonamide Derivatives and Diuretics

Sulfonamide derivatives, including 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, have been explored for their utility in developing diuretics with carbonic anhydrase inhibitory action. These compounds demonstrate significant activity against various isoforms of carbonic anhydrase, contributing to their therapeutic efficacy in managing conditions like obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide carbonic anhydrase inhibitors with other agents has shown improved therapeutic activity, underscoring the importance of these compounds in cardiovascular disease and obesity management. This highlights the potential polypharmacological and drug repositioning effects of these drugs, offering insights into their organ-protective activity and blood pressure lowering effects (Carta & Supuran, 2013).

Synthetic Approaches and Biological Activities

The synthetic methodologies and biological activities of 1,4- and 1,5-benzodiazepines, closely related to 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, have been extensively studied. These compounds are pivotal in the pharmaceutical industry for their roles in treating conditions like anxiety, seizures, and insomnia. Recent research emphasizes broad and significant synthetic strategies for these compounds, underscoring their importance in organic synthesis and medicinal chemistry. This extensive review of synthetic strategies aims to assist researchers in discovering novel and efficient methods for synthesizing biologically active moieties, further expanding the therapeutic potential of benzodiazepines (Teli et al., 2023).

properties

IUPAC Name |

4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c10-16(13,14)6-1-2-8-7(5-6)11-9(12)3-4-15-8/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJPFKAFARFXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)S(=O)(=O)N)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2715537.png)

![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)

![2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile](/img/structure/B2715547.png)